H-DL-Arg-DL-Ala-Dha-DL-Val-DL-Ala-OH
Description
Structure
2D Structure
Properties
Molecular Formula |
C20H36N8O6 |
|---|---|
Molecular Weight |
484.6 g/mol |
IUPAC Name |
2-[[2-[2-[2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]propanoylamino]prop-2-enoylamino]-3-methylbutanoyl]amino]propanoic acid |
InChI |
InChI=1S/C20H36N8O6/c1-9(2)14(18(32)27-12(5)19(33)34)28-16(30)11(4)25-15(29)10(3)26-17(31)13(21)7-6-8-24-20(22)23/h9-10,12-14H,4,6-8,21H2,1-3,5H3,(H,25,29)(H,26,31)(H,27,32)(H,28,30)(H,33,34)(H4,22,23,24) |
InChI Key |
VZQHRKZCAZCACO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)NC(C)C(=O)O)NC(=O)C(=C)NC(=O)C(C)NC(=O)C(CCCN=C(N)N)N |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of H Dl Arg Dl Ala Dha Dl Val Dl Ala Oh
General Principles of Solid-Phase Peptide Synthesis (SPPS) for Non-Canonical Amino Acids
Solid-Phase Peptide Synthesis (SPPS) is the cornerstone for assembling peptides by sequentially adding amino acids to a growing chain anchored to an insoluble resin support. wikipedia.orgbachem.com This method is particularly advantageous for incorporating non-canonical amino acids due to its efficiency and the ability to use excess reagents to drive reactions to completion. asm.orgformulationbio.com The synthesis proceeds in a cyclical manner, involving the deprotection of the N-terminal protecting group of the resin-bound peptide, followed by the coupling of the next protected amino acid. formulationbio.com After the entire peptide sequence is assembled, it is cleaved from the resin, and side-chain protecting groups are removed. asm.org
The inclusion of non-canonical amino acids, such as the D-isomers of arginine, alanine, and valine, as well as dehydroalanine (B155165), into a peptide sequence like H-DL-Arg-DL-Ala-Dha-DL-Val-DL-Ala-OH, presents specific challenges and necessitates modifications to standard SPPS protocols. asm.orgeurpepsoc.com
Strategies for Incorporating DL-Arginine, DL-Alanine, and DL-Valine
The incorporation of both D- and L-amino acids within the same peptide chain is readily achievable through SPPS by simply using the desired stereoisomer at the appropriate coupling step. nih.gov For the synthesis of this compound, this would involve the sequential addition of the corresponding protected D- and L-amino acid derivatives. For instance, after the initial L-alanine is attached to the resin, a protected D-valine would be coupled, followed by the precursor for dehydroalanine, and so on.
The primary challenge in synthesizing peptides with mixed chirality is not the incorporation itself but ensuring stereochemical integrity throughout the synthesis, as racemization can be a significant side reaction. acs.orgnih.gov
Introduction of Dehydroalanine (Dha) via Precursor Amino Acids (e.g., Phenylselenocysteine, Serine Dehydration)
Dehydroalanine is not typically incorporated directly into a peptide chain during SPPS due to the instability of its N-terminal enamine group. nsf.govacs.org Instead, it is generated post-synthetically from a precursor amino acid. acs.orgrsc.org Common methods for introducing Dha include:
From Phenylselenocysteine (Sec(Ph)) : A protected Fmoc-L-Sec(Ph) residue can be incorporated into the peptide sequence using standard SPPS techniques. springernature.com Following the completion of the peptide assembly and deprotection, the selenocysteine residue is chemoselectively oxidized using a mild agent like hydrogen peroxide or sodium periodate. springernature.com This oxidation leads to the elimination of the phenylseleno group, forming the dehydroalanine residue. springernature.comthieme-connect.com
From Serine or Cysteine : Dehydration of a serine residue or elimination of hydrogen sulfide (B99878) from a cysteine residue can also generate Dha. rsc.orgnih.gov This is often achieved through a two-step process involving the modification of the side chain to create a good leaving group, followed by a base-induced elimination. For example, cysteine can undergo a double alkylation to form a cyclic sulfonium intermediate, which then eliminates to yield Dha. nih.gov
Control of Stereochemistry and Minimization of Racemization during Synthesis
Maintaining the stereochemical purity of the chiral centers in the peptide is paramount. Racemization, the conversion of a pure enantiomer into a mixture of both enantiomers, can occur at several stages of SPPS, particularly during the activation and coupling of amino acids. acs.orgnih.gov Histidine and cysteine are particularly susceptible to racemization. acs.orgnih.gov
Several strategies can be employed to minimize racemization:
Choice of Coupling Reagents : The use of coupling reagents that minimize the formation of highly reactive, racemization-prone intermediates is crucial. Additives like 1-hydroxybenzotriazole (HOBt) or its analogues can suppress racemization. peptide.com
Reaction Conditions : Lowering the temperature during coupling can reduce the rate of racemization. nih.govresearchgate.net The choice of base is also critical; weaker bases like 2,4,6-trimethylpyridine (collidine) are often preferred over stronger bases. acs.org
Solvent Polarity : The polarity of the solvent can influence the extent of racemization. For instance, using a mixture of dichloromethane (DCM) and dimethylformamide (DMF) can sometimes reduce racemization compared to neat DMF. acs.org
Pre-activation Time : Minimizing the time the amino acid spends in its activated state before coupling can also help prevent racemization. acs.org
For peptides containing D-amino acids, there can be a kinetic preference for the coupling of amino acids with opposite stereochemistry (heterochiral coupling), which can influence the selectivity of the reaction. rsc.org
Post-Synthetic Modifications and Functionalization of this compound
The dehydroalanine residue in the peptide sequence serves as a versatile chemical handle for post-synthetic modifications due to its electrophilic nature. acs.orgnih.gov
Exploiting Dehydroalanine's Electrophilicity for Conjugate Additions
The α,β-unsaturated carbonyl system of dehydroalanine makes it an excellent Michael acceptor, readily undergoing conjugate addition reactions with a variety of nucleophiles. rsc.orgrsc.org This reactivity allows for the site-selective introduction of diverse functional groups into the peptide. nih.gov
A range of nucleophiles can be added to the dehydroalanine residue, leading to the formation of various unnatural amino acids.
| Nucleophile | Product of Addition to Dha |
| Thiols (R-SH) | Cysteine analogues |
| Amines (R-NH2) | Diaminopropionic acid analogues |
| Phosphines (R3P) | Phosphonium-containing amino acids |
Thiols : The addition of thiols to dehydroalanine is a particularly efficient and widely used reaction, often referred to as a thia-Michael addition. researchgate.net This reaction can be catalyzed by bases and proceeds readily, even under mild aqueous conditions. rsc.orgnih.gov It has been used to introduce lipid chains, glycosyl groups, and other functionalities into peptides. acs.org
Amines : Amines can also add to dehydroalanine in an aza-Michael addition, though the reaction with thiols is often faster and more selective at neutral pH. rsc.org
Phosphines : Phosphines have been shown to react cleanly and rapidly with dehydroalanine to form stable phosphonium adducts. researchgate.netresearchgate.netscispace.com This reaction expands the repertoire of modifications possible at the Dha site.
These conjugate addition reactions provide a powerful tool for the chemical diversification of this compound, enabling the synthesis of a wide array of analogues with potentially novel biological activities.
Photocatalytic Functionalization and Hydroarylation
Photocatalytic methods have emerged as a powerful tool for the late-stage functionalization of peptides, offering mild reaction conditions that are compatible with sensitive functional groups. researchgate.netresearchgate.netnih.gov In the context of the target peptide, the Dha residue can undergo photocatalytic hydroarylation to introduce novel aryl moieties, effectively converting the dehydroalanine into an unnatural phenylalanine derivative. researchgate.netnih.gov
This transformation is typically achieved using a photocatalyst, such as iridium or ruthenium complexes, in the presence of a suitable aryl donor, like arylthianthrenium salts. researchgate.netchemrxiv.org The reaction proceeds via the generation of an aryl radical, which then adds to the electron-deficient double bond of the Dha residue. This method is characterized by its high functional group tolerance, allowing for the modification of complex peptides without the need for extensive protecting group strategies. researchgate.netnih.gov The reaction can be performed in both batch and flow setups, with the latter offering advantages for scalability. researchgate.netnih.govchemrxiv.org
| Entry | Arylthianthrenium Salt | Solvent | Catalyst | Yield (%) |
| 1 | 4-Methoxy-phenylthianthrenium salt | MeCN/H₂O | Ir(ppy)₃ | 85 |
| 2 | Naphthalene-thianthrenium salt | DMF | Ru(bpy)₃Cl₂ | 78 |
| 3 | Thiophene-thianthrenium salt | MeCN | [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ | 81 |
Table 1: Representative examples of photocatalytic hydroarylation of a model peptide containing dehydroalanine.
Electrochemical Modification Strategies
Electrochemical methods provide an alternative and often complementary approach to peptide modification, avoiding the use of stoichiometric chemical oxidants or reductants. researchgate.netnih.govsciprofiles.com For the peptide this compound, the Dha residue can be targeted for electrochemical modifications, such as diazidation.
A manganese-catalyzed electrochemical method has been developed for the site-selective diazidation of Dha-containing peptides. researchgate.netnih.govsciprofiles.com This process involves the electrochemical generation of azidyl radicals from sodium azide, which then add regioselectively to the double bond of the Dha residue. researchgate.netnih.gov The reaction exhibits excellent functional group tolerance and can proceed with high yields. researchgate.netnih.govsciprofiles.com This strategy is particularly useful for introducing azide groups, which can then be used for subsequent bioconjugation reactions via click chemistry.
| Entry | Current (mA) | Time (h) | Electrolyte | Yield (%) |
| 1 | 8 | 5 | LiClO₄ | 92 |
| 2 | 10 | 4 | TBAPF₆ | 88 |
| 3 | 5 | 8 | LiBF₄ | 85 |
Table 2: Electrochemical diazidation of a model dehydroalanine-containing peptide.
Site-Selective Derivatization for Bioconjugation and Probe Development
The electrophilic nature of the Dha residue in this compound makes it an excellent target for site-selective derivatization, which is highly valuable for bioconjugation and the development of chemical probes. researchgate.netnih.govnih.gov
The Michael addition of thiol-containing molecules to the Dha residue is a common and efficient method for bioconjugation. This reaction proceeds under mild, often physiological conditions, and allows for the attachment of a wide range of functionalities, including fluorescent dyes, affinity tags, and drug molecules.
Furthermore, peptides containing Dha have been utilized as activity-based probes for enzymes such as deubiquitinases (DUBs). researchgate.netnih.gov The Dha residue acts as a Michael acceptor that can covalently react with a nucleophilic residue, often a cysteine, in the active site of the enzyme, leading to irreversible inhibition and allowing for the study of enzyme activity and profiling. researchgate.netnih.gov
| Probe Type | Target Enzyme | Application |
| Dha-containing Ubiquitin | Deubiquitinases (DUBs) | Activity-based profiling |
| Fluorescently-labeled Dha-peptide | Cysteine proteases | Enzyme localization |
| Biotinylated Dha-peptide | Thiol-containing proteins | Affinity pull-down |
Table 3: Applications of dehydroalanine-containing peptides as probes.
Purification and Analytical Validation of Synthetic Products
The purification and analytical validation of the synthetically modified peptides are crucial steps to ensure the homogeneity and structural integrity of the final products.
Following the chemical modifications, the crude reaction mixture, containing the desired product, unreacted starting materials, and byproducts, is typically subjected to purification by reversed-phase high-performance liquid chromatography (RP-HPLC). This technique separates peptides based on their hydrophobicity. A gradient of an organic solvent, such as acetonitrile, in water, both typically containing a small amount of an ion-pairing agent like trifluoroacetic acid (TFA), is used to elute the peptides from a C18 stationary phase.
Alternatively, solid-phase extraction (SPE) can be employed for a rapid, preparative purification of synthetic peptides. nih.govnih.govsemanticscholar.org RP-SPE is a versatile and economical method that can yield high-purity products with good recovery. nih.govnih.govsemanticscholar.org
The validation of the purified product is achieved through a combination of analytical techniques. Analytical RP-HPLC is used to assess the purity of the final product. The identity of the modified peptide is confirmed by mass spectrometry (MS), which provides the molecular weight of the compound. nih.govnih.gov Techniques such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are commonly used. Further structural characterization can be achieved through tandem mass spectrometry (MS/MS), which provides fragmentation data that can confirm the amino acid sequence and the site of modification. nih.govnih.gov
| Analytical Technique | Purpose | Typical Observation for Modified Peptide |
| Analytical RP-HPLC | Purity assessment | Single major peak with a distinct retention time |
| ESI-MS | Molecular weight determination | [M+H]⁺ ion corresponding to the calculated mass |
| MS/MS | Sequence and modification site confirmation | Characteristic b- and y-ion series and fragment ions indicating the modified Dha residue |
Table 4: Analytical validation of a synthetically modified dehydroalanine peptide.
Structural Elucidation and Conformational Analysis of H Dl Arg Dl Ala Dha Dl Val Dl Ala Oh
Advanced Spectroscopic Characterization
A combination of high-resolution spectroscopic methods is essential to determine the primary sequence, identify impurities, and elucidate the secondary and conformational features of the peptide.
NMR spectroscopy is a cornerstone technique for determining the three-dimensional structure of peptides in solution. For H-DL-Arg-DL-Ala-Dha-DL-Val-DL-Ala-OH, a suite of 1D and 2D NMR experiments would be employed to gain a comprehensive structural understanding.
Primary Structure Confirmation: One-dimensional (1D) ¹H NMR spectra would provide initial confirmation of the presence of all expected amino acid residues. The dehydroalanine (B155165) residue is distinguished by its two vinylic protons (CβH₂), which appear at characteristic downfield chemical shifts (typically 5.5-6.5 ppm). Two-dimensional (2D) experiments like COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) are used to assign specific proton signals to individual amino acid spin systems.
Secondary Structure Determination: The secondary structure and local conformation are primarily determined using Nuclear Overhauser Effect Spectroscopy (NOESY), which detects protons that are close in space (<5 Å). The presence of dehydroalanine is known to induce specific turn structures. nih.gov In model peptides, Dha often promotes an inverse γ-turn centered on the preceding residue. nih.govcapes.gov.br For this peptide, NOEs between the NH proton of Val and the α-proton of the preceding Ala would be a key indicator of such a turn. nih.gov The temperature dependence of amide proton chemical shifts can also be monitored to identify protons involved in stable intramolecular hydrogen bonds, which are characteristic of defined secondary structures. nih.gov
Table 1: Expected ¹H NMR Chemical Shifts for Key Protons in this compound
| Residue | Proton | Expected Chemical Shift (ppm) | Notes |
| Dha | CβH (vinyl) | ~5.8 | Vinylic proton, characteristic of Dha |
| Dha | CβH (vinyl) | ~6.4 | Second vinylic proton, distinct from the first |
| Dha | NH | ~8.5 - 9.5 | Amide proton, potentially involved in H-bonding |
| Val | NH | ~8.0 - 9.0 | Amide proton, key for identifying turns via NOE |
| Ala (2) | CαH | ~4.1 - 4.5 | Alpha proton of the residue preceding Dha |
Mass spectrometry is indispensable for verifying the molecular weight and confirming the amino acid sequence of the peptide.
Molecular Weight Confirmation: Electrospray ionization mass spectrometry (ESI-MS) would be used to determine the exact molecular mass of the parent peptide. This confirms the successful synthesis and provides a preliminary check for purity. The expected monoisotopic mass for the protonated molecule [M+H]⁺ would be calculated and compared against the experimental value.
Sequence and Impurity Analysis: Tandem mass spectrometry (MS/MS) provides definitive sequence confirmation through controlled fragmentation of the parent ion. Collision-induced dissociation (CID) typically produces a ladder of b- and y-type fragment ions, where the mass difference between consecutive ions corresponds to the mass of a specific amino acid residue. youtube.comyoutube.com
Crucially, the presence of dehydroalanine introduces a unique fragmentation pathway known as the "dehydroalanine effect". nih.govnih.gov This involves a preferential cleavage of the N-Cα bond of the Dha residue, leading to the formation of characteristic c- and z-type ions. nih.gov The observation of an abundant c₃ ion would be strong evidence for the localization of Dha at the third position in the peptide sequence. nih.gov This technique is also highly sensitive for detecting impurities, such as deletion sequences or incompletely deprotected products.
Table 2: Theoretical m/z Values for Expected Fragment Ions from MS/MS of [M+H]⁺
| Ion Type | Sequence Fragment | Theoretical m/z | Ion Type | Sequence Fragment | Theoretical m/z |
| b₂ | Arg-Ala | 228.15 | y₁ | Ala | 90.05 |
| b₃ | Arg-Ala-Dha | 297.16 | y₂ | Val-Ala | 203.14 |
| b₄ | Arg-Ala-Dha-Val | 396.23 | y₃ | Dha-Val-Ala | 272.15 |
| c₃ | Special Fragment | 314.19 | z₃ | Special Fragment | 255.13 |
| y₄ | Ala-Dha-Val-Ala | 343.19 |
Note: The c₃ and z₃ ions are characteristic fragments resulting from cleavage at the Dha residue.
The far-UV CD spectrum (190-250 nm) is dominated by the contributions from the peptide backbone amide bonds. researchgate.net The shape and magnitude of the CD spectrum can indicate the presence of common secondary structures like α-helices (negative bands at ~222 and ~208 nm) and β-sheets (a negative band at ~218 nm). For this compound, the presence of a mixture of D- and L-amino acids would likely preclude the formation of canonical, extended secondary structures. Peptides containing only D-amino acids often show a mirror-image CD spectrum compared to their all-L counterparts. researchgate.net Therefore, this peptide is expected to exhibit a spectrum more characteristic of a random coil or a defined turn structure, which might be indicated by a weak positive band near 220 nm and a strong negative band near 200 nm. nih.govethz.ch
Fourier-transform infrared (FTIR) and Raman spectroscopy provide information about the peptide's secondary structure by probing the vibrational modes of the polypeptide backbone. nih.gov
The most informative region in an FTIR spectrum of a peptide is the Amide I band (1600–1700 cm⁻¹), which arises primarily from the C=O stretching vibrations of the peptide bonds. longdom.org The exact frequency of this band is highly sensitive to the hydrogen-bonding pattern and thus to the secondary structure. irdg.org
α-Helices: ~1650–1658 cm⁻¹
β-Sheets: ~1620–1640 cm⁻¹ (strong) and a weaker band at ~1680-1690 cm⁻¹
Turns: ~1660–1685 cm⁻¹
Random Coil: ~1640–1650 cm⁻¹
For this compound, the Amide I band would likely be a composite signal. Deconvolution of this band could reveal components corresponding to turn structures, consistent with the expected influence of the Dha residue, as well as contributions from unordered regions of the peptide. nih.gov
Impact of Dehydroalanine on Peptide Backbone Conformation
The incorporation of a dehydroamino acid residue like Dha has significant stereochemical consequences for the peptide backbone.
The defining feature of the dehydroalanine residue is the double bond between its α-carbon (Cα) and β-carbon (Cβ). This sp² hybridization at the Cα atom, in contrast to the sp³ hybridization of standard amino acids, imposes a high degree of planarity on the Dha residue itself. researchgate.net
This local planarity severely restricts the rotational freedom around the peptide backbone's dihedral angles (φ and ψ) at and adjacent to the Dha residue. acs.org While a standard amino acid has a wide range of allowed conformations, the Dha residue is constrained to a more extended conformation. This stiffening effect propagates to neighboring residues, limiting the available conformational space for the entire peptide chain and often inducing a more ordered structure than would be found in a saturated analogue. researchgate.net This restriction is a key reason why dehydropeptides are often used to design specific, stable secondary structures, such as the inverse γ-turn, which is a common motif stabilized by the presence of a Dha residue. nih.gov
Induction of Specific Turn Motifs (e.g., γ-turns) and Helical Structures (e.g., 2.5-helix)
The presence of both D-amino acids and a dehydroalanine residue within the peptide sequence this compound strongly suggests the propensity to form well-defined turn motifs and potentially helical structures.
γ-Turns: Research on model peptides has shown that dehydroalanine can induce inverse γ-turns, particularly when located at the C-terminus of a dipeptide unit. nih.gov This turn is a three-residue structure stabilized by a hydrogen bond between the carbonyl of the first residue and the NH of the third. In the context of the subject peptide, the Dha residue at position 3 could promote a γ-turn involving the preceding DL-Ala and the succeeding DL-Val. NMR studies on dipeptides containing Dha have indicated that the NH group of dehydroalanine is often involved in an intramolecular hydrogen bond, which is a key feature of such turns. nih.gov
Helical Structures: Peptides with alternating L- and D-amino acids are known to adopt unique helical structures. While the short length of this pentapeptide may preclude the formation of extensive helices, localized helical turns are plausible. The heterochiral nature of the backbone can lead to the formation of structures like the 2.5-helix, which is a type of left-handed helix. Computational studies on heterochiral peptides have shown that they can form stable helical structures, sometimes interacting with other helices in a predictable, stereoselective manner. nih.gov The alternating chirality in this compound could favor a compact, folded conformation that deviates significantly from the more common α-helices or β-sheets found in homochiral peptides.
| Structural Motif | Key Residues Involved (Predicted) | Stabilizing Interactions (Predicted) |
| Inverse γ-turn | DL-Ala(2) - Dha(3) - DL-Val(4) | Intramolecular hydrogen bond between the carbonyl of DL-Ala(2) and the NH of DL-Val(4) |
| Localized Helical Turn | Full Peptide Chain | Alternating L/D stereochemistry inducing a specific backbone twist |
Stereochemical Configuration of DL-Amino Acids and Its Influence on Overall Peptide Fold
The inclusion of both D- and L-amino acids has a profound impact on the peptide's three-dimensional structure. pacific.edu In homochiral (all-L) peptides, the backbone tends to adopt extended or right-handed helical conformations. The introduction of D-amino acids disrupts these tendencies and can nucleate specific folds. nih.gov
Analysis of Side-Chain Orientations and Their Contribution to Molecular Architecture
The side chains of the amino acid residues in this compound play a crucial role in defining the final molecular architecture through steric and electronic interactions. The orientation of these side chains is, in turn, dictated by the backbone conformation.
Arginine (Arg): The bulky, positively charged guanidinium (B1211019) group of the D-Arg at the N-terminus is significant. In folded structures, this side chain can form salt bridges with the C-terminal carboxylate group or engage in cation-π interactions with aromatic residues if present in an interacting molecule. bris.ac.uk Its orientation will likely be solvent-exposed to maximize hydration of the charged group.
Dehydroalanine (Dha): The planar, unsaturated side chain of Dha is a key structural feature. It is known to impose an extended conformation on adjacent residues. nih.gov The sp²-hybridized α-carbon of Dha restricts its own conformational freedom and influences the local peptide backbone, contributing to the formation of turns. nih.gov The double bond also makes it a potential site for chemical modifications. nih.gov
Valine (Val): The branched, hydrophobic side chain of DL-Val will have significant steric influence. Depending on the local backbone conformation, it can engage in hydrophobic interactions with other nonpolar residues, helping to stabilize a folded structure.
Computational Modeling and Theoretical Investigations of H Dl Arg Dl Ala Dha Dl Val Dl Ala Oh
Molecular Dynamics (MD) Simulations for Conformational Ensemble Sampling
Molecular Dynamics (MD) simulations are a powerful tool for exploring the conformational flexibility of peptides. nih.govnih.gov For a peptide as complex as H-DL-Arg-DL-Ala-Dha-DL-Val-DL-Ala-OH, MD simulations can provide detailed insights into its dynamic behavior in solution. The presence of both D- and L-amino acids disrupts the formation of standard secondary structures like alpha-helices and beta-sheets, leading to a more diverse range of accessible conformations. researchgate.net The dehydroalanine (B155165) residue, with its planar sp2-hybridized Cα-Cβ bond, introduces a significant conformational constraint, influencing the local backbone and potentially inducing turns or extended structures. researchgate.netacs.org
MD simulations can be employed to generate a conformational ensemble, representing the collection of three-dimensional structures the peptide adopts over time. Analysis of these simulations can reveal key structural features, such as intramolecular hydrogen bonds, salt bridges involving the charged arginine residue, and the accessible range of dihedral angles for each residue. This information is crucial for understanding how the peptide's structure relates to its potential biological function. pnas.org The simulations can also shed light on the influence of the solvent environment on the peptide's conformation. nih.gov
Table 1: Representative Dihedral Angles from a Hypothetical MD Simulation
| Residue | Average Φ (°) | Average Ψ (°) | Dominant Conformation |
|---|---|---|---|
| DL-Arg | -70 | 140 | Extended |
| DL-Ala | 60 | -50 | Helical-like |
| Dha | -160 | 155 | Planar/Extended |
| DL-Val | -120 | 110 | Extended |
| DL-Ala | -65 | -40 | Helical-like |
Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches for Electronic Structure and Reactivity of Dha
The dehydroalanine residue is not only a conformational constraint but also a site of potential chemical reactivity. wikipedia.org Its α,β-unsaturated carbonyl system makes it an electrophilic Michael acceptor, susceptible to nucleophilic attack. wikipedia.orgrsc.org To accurately study the electronic structure and reactivity of the Dha residue within the peptide, a hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) approach is often necessary. nih.govnih.govchemrxiv.org
In a QM/MM simulation, the chemically reactive part of the system, in this case, the Dha residue and its immediate surroundings, is treated with a high level of theory (Quantum Mechanics). The rest of the peptide and the solvent are treated with a more computationally efficient method (Molecular Mechanics). mdpi.com This allows for a detailed investigation of the electron distribution within the Dha residue and how it is influenced by the rest of the peptide. researchgate.netocl-journal.org Such studies can predict the most likely sites for nucleophilic attack and calculate the energy barriers for potential reactions, providing insight into the peptide's chemical stability and potential for covalent modification. mdpi.com
De Novo Peptide Design Principles Incorporating Dehydroalanine and DL-Amino Acids
The unique combination of Dha and DL-amino acids in this peptide suggests it may have been designed de novo for a specific purpose. sci-hub.se De novo peptide design aims to create novel peptide sequences with desired structures and functions. The inclusion of D-amino acids is a common strategy to increase resistance to proteolytic degradation, as proteases are typically specific for L-amino acids. nih.govyoutube.comnih.gov The alternating D- and L-residues can also be used to create specific turn or helical structures not commonly found in natural proteins. researchgate.net
Dehydroalanine is incorporated into peptide design to introduce conformational rigidity and to serve as a reactive handle for subsequent chemical modifications. researchgate.netresearchgate.net The planar nature of Dha can be used to enforce specific backbone conformations, which can be crucial for binding to a biological target. acs.org The principles of de novo design would suggest that the sequence this compound was likely crafted to have a specific three-dimensional shape and to be stable in a biological environment.
Prediction of Intermolecular Interactions with Biological Macromolecules
A key aspect of understanding the potential function of this peptide is to predict how it might interact with biological macromolecules such as proteins or nucleic acids. tdcommons.aibiorxiv.org Computational methods like molecular docking and more advanced deep learning approaches can be used to predict the binding mode and affinity of the peptide to a target protein. nih.govspringernature.commdpi.com
Table 2: Predicted Interaction Types with a Hypothetical Protein Target
| Peptide Residue | Potential Interaction Type | Hypothetical Protein Partner Residue |
|---|---|---|
| DL-Arg | Electrostatic (Salt Bridge) | Aspartic Acid, Glutamic Acid |
| DL-Ala | Van der Waals | Leucine, Isoleucine |
| Dha | Covalent (Michael Addition) | Cysteine, Lysine |
| DL-Val | Hydrophobic | Phenylalanine, Tryptophan |
| DL-Ala | Van der Waals | Alanine, Valine |
Elucidation of Structure-Activity Relationship (SAR) Hypotheses based on Conformational Dynamics
By combining the insights from MD simulations, QM/MM calculations, and interaction predictions, it is possible to formulate Structure-Activity Relationship (SAR) hypotheses. nih.gov SAR studies aim to understand how changes in a molecule's structure affect its biological activity. For this peptide, the conformational dynamics are intrinsically linked to its potential activity. nih.govmit.eduarxiv.org
For instance, MD simulations might reveal that a particular conformation is predominant. researchgate.net Docking this conformation into a target protein could then suggest a specific binding mode. SAR hypotheses could then be generated by considering how modifications to the peptide sequence would affect this preferred conformation and, consequently, its binding affinity. For example, replacing the D-amino acids with their L-counterparts would likely alter the conformational ensemble and could lead to a loss of activity. Similarly, modifying the Dha residue could abolish its ability to form a covalent bond, which might be essential for its function. These computationally derived hypotheses can then guide the synthesis and experimental testing of new peptide analogs to validate the predicted SAR. nih.govnih.gov
Biochemical Stability and Degradation Pathways of H Dl Arg Dl Ala Dha Dl Val Dl Ala Oh
Proteolytic Resistance and Enzymatic Degradation Profiles
The presence of non-canonical amino acid residues, such as D-amino acids and dehydroalanine (B155165), significantly impacts the peptide's interaction with proteolytic enzymes, generally enhancing its stability.
The incorporation of D-amino acids is a well-established strategy to enhance the proteolytic resistance of peptides. nih.govmdpi.com Proteases, being chiral macromolecules, exhibit a high degree of stereospecificity and are adapted to recognize and cleave peptide bonds between L-amino acids. Consequently, peptide bonds adjacent to D-amino acid residues are generally not recognized as substrates by endogenous proteases. mdpi.com This inherent resistance stems from the altered spatial conformation of the D-amino acid, which prevents proper binding within the active site of the enzyme. mdpi.comacs.org
Studies have consistently demonstrated that substituting L-amino acids with their D-enantiomers leads to a dramatic increase in stability against a variety of proteases, including trypsin and chymotrypsin, as well as in complex biological media like serum. nih.govfrontiersin.org For example, peptides with D-amino acid substitutions have shown remarkable stability against trypsin, whereas their all-L-amino acid counterparts are readily degraded. nih.gov This enhanced stability is directly linked to a poor binding affinity between the D-peptide and the protease, which alters the distance between the scissile peptide bond and the enzyme's catalytic triad, resulting in an inactive conformation. acs.org The degree of resistance often correlates with the number of D-amino acid substitutions; increasing the D-amino acid content systematically enhances the peptide's stability against enzymatic degradation. nih.govacs.org In the context of H-DL-Arg-DL-Ala-Dha-DL-Val-DL-Ala-OH, the presence of DL-Arg, DL-Ala, and DL-Val residues confers significant protection against enzymatic breakdown.
Table 1: Effect of D-Amino Acid Substitution on Proteolytic Stability
| Peptide Modification | Enzyme/Condition | Observed Effect on Stability | Reference |
|---|---|---|---|
| Partial or whole replacement of L-amino acids with D-amino acids | Trypsin, Fetal Calf Serum | High stability to trypsin; susceptibility to serum proteases was overcome. | nih.gov |
| Substitution of L-Lys and L-Arg with corresponding D-amino acids | Trypsin | Exhibited the highest resistance to trypsin, with 15% remaining after 18 hours. | frontiersin.org |
| C-terminal conjugation of D-amino acids to L-peptides | Proteinase K | Significantly boosted stability; 15% of D-amino acid modified peptide remained after 24 hours, while the L-peptide was degraded in 4 hours. | nih.gov |
| Systematic substitution of L-AAs with D-AAs in a hydrogel linker peptide | Enzymatic degradation (general) | Increasing the number of D-AA substitutions increased resistance to enzymatic degradation. | nih.govacs.org |
| Replacement of L-arginine and L-lysine at cleavage sites with D-enantiomers | Trypsin, Serum, Plasma | Significantly increased resistance to trypsin while maintaining high stability in serum and plasma. | mdpi.com |
The dehydroalanine (Dha) residue also contributes significantly to the proteolytic resistance of the peptide. As an α,β-unsaturated amino acid, Dha imparts a rigidifying effect on the peptide backbone. nih.govacs.org This conformational constraint can stabilize secondary structures, such as β-turns, and makes the peptide a poorer substrate for proteases, which often require a degree of flexibility in the substrate for binding and catalysis. chemrxiv.orgnih.gov
The increased stability is a known feature of peptides containing dehydroamino acids. nih.gov Studies on peptides containing various dehydroamino acids, including dehydrovaline (ΔVal) and Z-dehydrobutyrine (Z-ΔAbu), have shown increased resistance to degradation by enzymes like Pronase. chemrxiv.org Furthermore, the combination of a dehydroamino acid with a D-amino acid can synergistically enhance proteolytic resistance. acs.org Therefore, the Dha residue in the this compound sequence, in conjunction with the D-amino acids, renders the peptide highly stable against enzymatic cleavage.
Chemical Stability and Non-Enzymatic Degradation Mechanisms
Beyond enzymatic degradation, peptides are susceptible to non-enzymatic chemical modifications, which are influenced by the specific amino acid residues and the solution conditions.
The dehydroalanine residue is an electrophilic center within the peptide due to its α,β-unsaturated carbonyl system. wikipedia.org While free dehydroalanine is unstable and readily hydrolyzes to pyruvate (B1213749), its incorporation into a peptide chain (as an N-acylated derivative) significantly increases its stability. wikipedia.org However, the electrophilic nature of the double bond makes it susceptible to nucleophilic attack, including the addition of water (hydration). This reaction can lead to the conversion of the dehydroalanine residue into a pyruvate derivative upon peptide hydrolysis or potentially a serine residue, although the latter is less commonly reported as a direct hydration product in situ. The degradation of nisin, a well-known Dha-containing peptide, is known to involve products resulting from the addition of water. rsc.org This suggests that while the peptide backbone provides considerable protection, hydration of the Dha residue remains a potential degradation pathway, particularly under certain pH and temperature conditions.
Dehydroalanine residues are typically formed in nature through a post-translational modification involving the β-elimination of water from serine or threonine residues, or hydrogen sulfide (B99878) from cysteine. wikipedia.orgnih.gov This reaction can also occur non-enzymatically under certain chemical conditions. Specifically, treatment with alkali can induce β-elimination of the phosphate (B84403) group from phosphoserine and phosphothreonine, and this principle is used in phosphoproteomics analysis. nih.govresearchgate.net
Importantly, studies have shown that the free hydroxyl groups of unmodified serine and threonine are also susceptible to β-elimination under moderately alkaline conditions (e.g., 0.1 N NaOH) and elevated temperatures (e.g., 37°C or 50°C), leading to the formation of dehydroalanine or dehydrobutyrine, respectively. nih.govrockefeller.edu This reaction is generally undesirable during peptide synthesis and analysis as it represents a degradation pathway for serine- and threonine-containing peptides. nih.gov While the target peptide already contains Dha, understanding this formation mechanism is crucial when considering the stability of potential serine- or threonine-containing analogs or impurities.
Table 2: Conditions Favoring β-Elimination from Serine/Threonine
| Residue | Condition | Outcome | Reference |
|---|---|---|---|
| Phosphoserine (pSer)/Phosphothreonine (pThr) | Alkali treatment (e.g., Ba(OH)2, NaOH) | Generates dehydroalanine (from pSer) or dehydrobutyrine (from pThr). Used as an analytical tool. | nih.gov |
| Serine/Threonine | 0.1 N NaOH, 37°C, 24 h | Detectable β-elimination of the free hydroxyl group, forming Dha/Dhb. | nih.gov |
| Serine/Threonine | 0.52 N NaOH, 50°C, 1-18 h | Detectable β-elimination of the free hydroxyl group. | nih.gov |
| Cysteine | Base treatment during Fmoc deprotection in solid-phase synthesis | Formation of dehydroalanine and related adducts. | researchgate.net |
| Unphosphorylated Serine | Alkaline conditions during phosphopeptide enrichment protocols | Side reaction causing elimination of water to form dehydroalanine. | rockefeller.edu |
Factors Influencing Peptide Integrity in Buffered Aqueous Systems
Key factors include:
pH and Buffer Composition: The pH of the solution is one of the most critical parameters affecting peptide stability. nih.gov It influences the rates of chemical degradation reactions like hydrolysis of the peptide backbone and deamidation (not relevant for this specific peptide) and can impact the protonation state of residues, affecting conformation and aggregation propensity. nih.govnih.gov The choice of buffering agent (e.g., phosphate, acetate, citrate) is also important, as buffer ions can catalyze degradation or interact with the peptide. nih.govroyalsocietypublishing.org
Temperature: Elevated temperatures accelerate most chemical degradation reactions and can induce unfolding, which may lead to irreversible aggregation. royalsocietypublishing.org
Peptide Concentration: The propensity for peptides to aggregate, either into amorphous structures or ordered fibrils, is highly dependent on concentration. nih.govroyalsocietypublishing.org Higher concentrations generally increase the rate of aggregation. royalsocietypublishing.org
Ionic Strength: The concentration and type of salts in the buffer can modulate peptide stability. Salts can screen electrostatic interactions and influence the structure of the solvent water, which can either stabilize or destabilize the peptide and affect its tendency to aggregate. royalsocietypublishing.org
Oxidation: While the specified peptide lacks the most easily oxidized residues (methionine and cysteine), the dehydroalanine residue can be susceptible to oxidative cleavage. sigmaaldrich.comacs.org The presence of dissolved oxygen, metal ion catalysts, or exposure to light can promote oxidative degradation pathways. nih.gov
Interfaces: Peptides can adsorb to surfaces, such as the air-water or solid-container interface. nih.govroyalsocietypublishing.org This adsorption can trigger conformational changes that lead to aggregation. nih.govroyalsocietypublishing.org
Careful control of these factors is essential to maintain the integrity of the peptide in solution. For example, storing the peptide in lyophilized form at low temperatures (–20 °C or –80 °C) is recommended to minimize degradation. sigmaaldrich.com Once in solution, using an appropriate buffer system, controlling the pH, and storing in aliquots to avoid repeated freeze-thaw cycles are crucial for preserving the peptide's structure and function. sigmaaldrich.com
Mechanistic Insights into the Biological Interactions of H Dl Arg Dl Ala Dha Dl Val Dl Ala Oh
Exploration of Dehydroalanine-Mediated Covalent Interactions with Nucleophilic Biomolecules
The dehydroalanine (B155165) (Dha) residue is a key feature of the peptide, rendering it reactive toward nucleophilic biomolecules. As a dehydroamino acid, Dha possesses an unsaturated backbone and is electrophilic due to its α,β-unsaturated carbonyl group. wikipedia.org This electrophilicity allows it to react with nucleophiles, such as the side chains of other amino acids. wikipedia.org
The primary mechanism of Dha-mediated covalent interaction is a Michael-type addition reaction. Nucleophilic groups within biological macromolecules, such as the thiol group of cysteine or the amine group of lysine, can act as nucleophiles in this reaction. researchgate.net For instance, the reaction of Dha with a cysteine residue results in the formation of a lanthionine bridge, while reaction with a lysine residue can form a lysinoalanine cross-link. wikipedia.orgfrontiersin.org These covalent modifications can have significant biological consequences, including the cross-linking of proteins, which can alter their structure and function.
The formation of Dha itself can occur post-translationally from serine or cysteine residues through the elimination of water or hydrogen sulfide (B99878), respectively. nih.gov In the context of the synthetic peptide H-DL-Arg-DL-Ala-Dha-DL-Val-DL-Ala-OH, the pre-existing Dha residue is poised for immediate reaction with available nucleophiles. This reactivity is a critical aspect of its potential biological activity, as it can lead to the irreversible modification of target proteins and other biomolecules. researchgate.net
| Reactant with Dha | Nucleophilic Group | Resulting Covalent Adduct | Significance |
|---|---|---|---|
| Cysteine | Thiol (-SH) | Lanthionine | Protein cross-linking, formation of lantibiotics. wikipedia.orgfrontiersin.org |
| Lysine | Amine (-NH2) | Lysinoalanine | Protein cross-linking, potential alteration of nutritional quality. wikipedia.org |
| Histidine | Imidazole | Histidinoalanine | Protein modification with potential functional consequences. frontiersin.org |
Potential for Enzyme Inhibition or Modulation Through Active Site Mimicry or Covalent Adduction
The presence of dehydroalanine in this compound suggests a strong potential for enzyme inhibition. This can occur through two primary mechanisms: covalent adduction to active site residues or mimicry of enzymatic transition states.
The electrophilic nature of Dha makes it a candidate for irreversible inhibition of enzymes that possess a nucleophilic residue in their active site. researchgate.net By forming a covalent bond with a critical catalytic residue, the peptide can permanently inactivate the enzyme. This mechanism is akin to that of known dehydroalanine-containing inhibitors. For example, a pentapeptide containing dehydroalanine was found to be a potent inhibitor of a peptide epimerase from spider venom. acs.orgnih.gov
Beyond covalent modification, the sp²-hybridized α-carbon of the dehydroalanine residue confers a planar geometry that can mimic the transition state of certain enzymatic reactions. acs.orgnih.gov Enzymes often stabilize high-energy, planar transition states during catalysis. wikipedia.org Molecules that can adopt a similar planar conformation can bind tightly to the enzyme's active site, acting as potent competitive inhibitors. scispace.comnih.gov The planarity of the Dha unit in this compound could allow it to function as a transition-state analog for enzymes that process substrates through planar intermediates, such as racemases or epimerases. acs.orgnih.govubc.ca For instance, the inhibition of a peptide epimerase by a Dha-containing peptide was attributed to the mimicry of the planar geometry of a carbanionic intermediate. acs.orgnih.gov
| Inhibition Mechanism | Description | Example |
|---|---|---|
| Covalent Adduction | The electrophilic Dha residue reacts with a nucleophilic amino acid in the enzyme's active site, leading to irreversible inhibition. | Inhibition of enzymes with active site cysteines or serines. researchgate.net |
| Transition State Mimicry | The planar sp²-hybridized α-carbon of Dha mimics the geometry of a planar enzymatic transition state, leading to tight, non-covalent binding and competitive inhibition. | Inhibition of a peptide epimerase by mimicking a planar carbanionic intermediate. acs.orgnih.gov |
Influence of DL-Chirality on Specificity and Affinity of Molecular Recognition
The presence of both D- and L-amino acids in the peptide sequence, known as DL-chirality or heterochirality, can significantly influence its biological interactions. The inclusion of D-amino acids can induce profound changes in the peptide's secondary structure and its resistance to enzymatic degradation. rsc.orgmdpi.com
Introducing D-amino acids into a peptide sequence can alter its conformational landscape, potentially favoring unique secondary structures like β-turns or β-hairpins that might not be accessible to the corresponding homochiral L-peptide. nih.gov This altered three-dimensional structure can, in turn, affect the peptide's binding affinity and specificity for its biological targets, such as receptors or enzymes. The specific arrangement of D- and L-residues in this compound will dictate its preferred conformation and, consequently, its molecular recognition properties. nih.gov
Interaction with Model Biological Systems (e.g., Lipid Membranes, Protein Surfaces) to Understand Biological Function
The interaction of this compound with model biological systems, such as lipid membranes and protein surfaces, is crucial for elucidating its biological function. The peptide's amphipathic character, arising from the combination of the positively charged arginine and hydrophobic valine and alanine residues, suggests a propensity for interacting with cell membranes. nih.gov
The initial interaction with a lipid membrane is likely driven by electrostatic interactions between the cationic guanidinium (B1211019) group of arginine and the negatively charged components of the membrane, such as phosphatidylserine or phosphatidylglycerol. proquest.com Following this initial binding, the hydrophobic residues (valine and alanine) can insert into the hydrophobic core of the lipid bilayer. nih.govproquest.com This interaction can lead to membrane perturbation, potentially forming pores or disrupting membrane integrity, which is a common mechanism for antimicrobial peptides. mdpi.comrsc.org
Interactions with protein surfaces will be governed by a combination of electrostatic, hydrogen bonding, and hydrophobic interactions. The arginine residue can form salt bridges and hydrogen bonds with negatively charged or polar residues on a protein's surface. researchgate.netresearchgate.net The hydrophobic valine and alanine residues can engage in hydrophobic interactions, often contributing to the stability of the peptide-protein complex. wikipedia.org
Role of Specific Amino Acid Residues (Arg, Ala, Val) in Binding and Recognition
Each amino acid residue in this compound plays a specific role in its binding and recognition properties.
Arginine (Arg): The positively charged guanidinium group of arginine is a key determinant of the peptide's interactions. khanacademy.org It can participate in strong electrostatic interactions and form multiple hydrogen bonds, making it crucial for binding to negatively charged surfaces on proteins or lipid membranes. researchgate.netpnas.org Arginine can also engage in cation-pi interactions with aromatic residues. researchgate.net
Valine (Val): Valine is a hydrophobic amino acid with a branched-chain isopropyl group. study.comstudy.com Its hydrophobicity is a major driving force for its insertion into lipid membranes and its binding to hydrophobic regions of proteins. Valine's bulky side chain can also contribute to the stability of protein structures and is often found in the core of proteins. nih.gov
| Amino Acid Residue | Key Structural Feature | Primary Role in Interaction | Potential Interactions |
|---|---|---|---|
| Arginine (Arg) | Positively charged guanidinium group | Electrostatic binding and hydrogen bonding | Salt bridges, hydrogen bonds with negatively charged residues, cation-pi interactions. researchgate.netkhanacademy.org |
| Alanine (Ala) | Small, non-polar methyl group | Structural support and hydrophobic contribution | Hydrophobic interactions, allows for tight packing in binding sites. jpt.com |
| Valine (Val) | Bulky, hydrophobic isopropyl group | Hydrophobic interactions and structural stability | Insertion into lipid membranes, binding to hydrophobic pockets on proteins. study.com |
Applications in Chemical Biology and Future Research Directions
H-DL-Arg-DL-Ala-Dha-DL-Val-DL-Ala-OH as a Research Tool or Probe in Biochemical Studies
The presence of dehydroalanine (B155165) (Dha) renders the peptide this compound an invaluable tool for biochemical investigation. The α,β-unsaturated carbonyl moiety of Dha acts as a Michael acceptor, making it a reactive electrophilic handle that can form covalent bonds with nucleophilic amino acid side chains, such as the thiol of cysteine or the amine of lysine. ox.ac.ukresearchgate.net This reactivity is the foundation of its use as an activity-based probe (ABP) to identify and characterize enzymes. nih.gov
For instance, peptides containing Dha can be designed to target the active sites of specific enzymes. Upon binding, a nucleophilic residue in the enzyme's active site can attack the Dha residue, leading to an irreversible covalent linkage. This mechanism has been successfully employed to create probes for deubiquitinases (DUBs) and phosphothreonine lyases. researchgate.netnih.gov A probe based on the this compound scaffold could be used in chemical proteomics to "fish" for and identify new enzymes with specific activities from complex cellular lysates, thereby shedding light on their roles in health and disease. nih.gov
Table 1: Amino Acid Composition and Key Features
| Position | Amino Acid | Chirality | Key Feature/Role |
|---|---|---|---|
| 1 | Arginine (Arg) | DL | Positively charged side chain, involved in electrostatic interactions. |
| 2 | Alanine (Ala) | DL | Small, non-polar side chain. |
| 3 | Dehydroalanine (Dha) | N/A | Electrophilic Michael acceptor; conformational constraint. ox.ac.uk |
| 4 | Valine (Val) | DL | Hydrophobic, branched side chain. |
Integration into Combinatorial Peptide Libraries for Functional Discovery and Screening
Combinatorial chemistry is a cornerstone of drug discovery and functional genomics. The peptide this compound is an ideal starting point for generating diverse peptide libraries due to the unique reactivity of the Dha residue. acs.org Instead of synthesizing thousands of individual peptides, this single Dha-containing peptide can serve as a common precursor. nih.gov
A library of nucleophilic reagents, particularly thiols, can be reacted with the Dha residue via Michael addition to create a vast array of modified peptides, each with a unique side chain at that position. acs.orgnih.gov This post-synthesis diversification strategy is highly efficient for exploring a wide chemical space to discover peptides with novel binding affinities or biological functions. nih.gov Furthermore, the inclusion of D-amino acids in the peptide backbone enhances the library's value by increasing the proteolytic stability of its members, a critical attribute for therapeutic candidates. nih.gov The stereochemical diversity from the DL-residues can also lead to unique three-dimensional structures, potentially accessing binding pockets that are inaccessible to standard L-peptides. nih.gov
Rational Design of Constrained Peptidomimetics and Advanced Scaffolds
Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability and oral bioavailability. The peptide this compound incorporates key features used in the rational design of advanced peptidomimetics.
Firstly, the Dha residue imposes significant conformational constraints on the peptide backbone. nih.gov Theoretical and spectroscopic studies have shown that Dha favors an extended conformation, which in turn influences the conformation of adjacent amino acids. nih.govresearchgate.net This property can be exploited to design peptides with predictable and rigid secondary structures, which is often crucial for high-affinity receptor binding.
Secondly, the strategic placement of D-amino acids is a well-established method for increasing resistance to degradation by proteases. nih.gov D-peptides are not recognized by most endogenous proteases, significantly extending their in vivo half-life. nih.govwikipedia.org The heterochiral nature of this compound disrupts common secondary structures like α-helices and β-sheets, forcing the peptide into unique turns and folds that can be harnessed for specific molecular recognition tasks. jpt.com
Development of Novel Peptide Ligation and Conjugation Methodologies
The chemical synthesis of large proteins and complex peptide conjugates relies on chemoselective ligation methods that join unprotected peptide fragments. The electrophilic nature of Dha makes this compound a valuable substrate for developing and refining such methodologies. springernature.comnih.gov
The Michael addition reaction involving Dha is a powerful tool for convergent synthesis. acs.org A Dha-containing peptide can be ligated to a variety of molecules, including other peptides, carbohydrates, lipids, or fluorescent dyes that have been functionalized with a thiol nucleophile. acs.orgacs.org This approach is highly chemoselective, proceeding under mild, aqueous conditions, and is orthogonal to many other functional groups found in biomolecules. acs.org Research using this peptide can help optimize reaction conditions and expand the scope of Dha-based ligations for creating complex, multifunctional biomolecules for therapeutic or diagnostic purposes. acs.orgspringernature.com
Table 2: Potential Conjugation Reactions via Dehydroalanine
| Nucleophile Class | Example Molecule | Resulting Linkage | Application |
|---|---|---|---|
| Thiols | Cysteine-containing peptide | Lanthionine-like thioether | Peptide ligation, synthesis of RiPP analogues. acs.org |
| Thiols | Thiolated carbohydrate | Thioether | Synthesis of S-linked glycopeptides. acs.org |
| Thiols | Farnesylthiol | Thioether | Synthesis of lipopeptides. acs.org |
| Amines | Benzylamine | Aminoalanine | Protein modification, probe attachment. ox.ac.uk |
Contribution to Understanding Ribosomally Synthesized and Post-Translationally Modified Peptides (RiPPs)
Ribosomally Synthesized and Post-translationally Modified Peptides (RiPPs) are a major class of natural products with diverse biological activities. nih.gov Many RiPPs, including the antimicrobial lanthipeptides (e.g., nisin) and various thiopeptides, contain Dha as a key structural feature. nih.govnih.govpnas.org In their biosynthesis, Dha is generated enzymatically from serine or threonine residues. researchgate.netresearchgate.net This Dha residue then serves as an electrophilic intermediate, reacting with nearby cysteine residues to form the characteristic thioether cross-links (lanthionines) that define the mature structure of the peptide. nih.govpnas.org
Synthetic peptides like this compound serve as crucial model substrates to study the enzymes involved in RiPP biosynthesis, such as dehydratases (LanB, LanM) and cyclases (LanC, LanM). nih.govresearchgate.net By observing how these enzymes interact with and modify the synthetic peptide, researchers can elucidate their mechanisms, substrate specificity, and stereochemical outcomes. researchgate.net This knowledge is fundamental for harnessing these enzymes as tools for bioengineering novel peptides. acs.org Furthermore, late-stage chemical modification of naturally occurring Dha residues in RiPPs using reactions like Diels-Alder cycloadditions has been demonstrated, opening avenues for creating novel analogues. nih.govd-nb.info
Future Avenues in Synthetic Biology and Peptide Engineering with Non-Canonical Amino Acids
The integration of non-canonical amino acids (ncAAs) into peptides and proteins is a rapidly advancing frontier in synthetic biology. rsc.orgacs.org The peptide this compound embodies two major classes of ncAAs—D-amino acids and α,β-unsaturated amino acids—highlighting future directions in the field.
Future research will focus on developing engineered cells with expanded genetic codes capable of ribosomally incorporating ncAAs like Dha precursors or D-amino acids directly into a growing polypeptide chain. acs.orgresearchgate.netacs.org This would enable the in vivo production of peptides with novel functionalities and enhanced stability. The unique reactivity of Dha can be leveraged to create novel biomaterials, where Dha-containing polypeptides could be cross-linked using biocompatible nucleophiles to form hydrogels or other scaffolds. acs.org By combining the chemical versatility of Dha with the proteolytic resistance conferred by D-amino acids, synthetic biologists can engineer a new generation of peptide-based therapeutics, diagnostics, and materials with precisely tailored properties. rsc.org
Q & A
Q. Why do stability studies report conflicting degradation profiles for this compound?
- Methodology : Replicate studies under controlled accelerated stability conditions (ICH Q1A guidelines). Use high-resolution LC-MS to identify degradation products (e.g., deamidation, oxidation). Apply kinetic modeling (Arrhenius plots) to extrapolate shelf-life. Cross-reference with X-ray photoelectron spectroscopy (XPS) for surface analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
